Cas no 57689-63-1 (3-Ethyl-1,2,4-oxadiazol-5-ol)

3-Ethyl-1,2,4-oxadiazol-5-ol is a heterocyclic compound featuring an oxadiazole core substituted with an ethyl group and a hydroxyl moiety. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its oxadiazole ring contributes to stability and versatility in forming derivatives, while the hydroxyl group enhances functionalization potential. The ethyl substitution influences solubility and steric properties, broadening its applicability in fine chemical synthesis. This compound is particularly useful in constructing biologically active molecules, where its scaffold can serve as a key pharmacophore or linker in drug discovery efforts.
3-Ethyl-1,2,4-oxadiazol-5-ol structure
3-Ethyl-1,2,4-oxadiazol-5-ol structure
Product Name:3-Ethyl-1,2,4-oxadiazol-5-ol
CAS No:57689-63-1
MF:C4H6N2O2
MW:114.102640628815
MDL:MFCD18917027
CID:344575
PubChem ID:135753908
Update Time:2025-11-05

3-Ethyl-1,2,4-oxadiazol-5-ol Chemical and Physical Properties

Names and Identifiers

    • 1,2,4-Oxadiazol-5(4H)-one, 3-ethyl-
    • 3-ethyl-2H-1,2,4-oxadiazol-5-one
    • 3-Ethyl-1,2,4-oxadiazol-5(4H)-one
    • 3-Ethyl-1,2,4-oxadiazol-5(2H)-one
    • 3-Ethyl-1,2,4-oxadiazol-5-ol, AldrichCPR
    • AKOS015959706
    • LS-05101
    • A899790
    • 3-ethyl-1,2,4-oxadiazol-5-ol
    • 3-ETHYL-4H-1,2,4-OXADIAZOL-5-ONE
    • 57689-63-1
    • AKOS011888270
    • EN300-72337
    • SCHEMBL92653
    • MFCD18917027
    • DTXSID50487847
    • SCHEMBL9966237
    • 3-Ethyl-1,2,4-oxadiazol-5-ol
    • MDL: MFCD18917027
    • Inchi: 1S/C4H6N2O2/c1-2-3-5-4(7)8-6-3/h2H2,1H3,(H,5,6,7)
    • InChI Key: XDAARBVMIPYNNG-UHFFFAOYSA-N
    • SMILES: O1C(NC(CC)=N1)=O

Computed Properties

  • Exact Mass: 114.04298
  • Monoisotopic Mass: 114.042927438g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 141
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 50.7Ų

Experimental Properties

  • Density: 1.41±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubility: Slightly soluble (24 g/l) (25 º C),
  • PSA: 50.69

3-Ethyl-1,2,4-oxadiazol-5-ol Pricemore >>

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Additional information on 3-Ethyl-1,2,4-oxadiazol-5-ol

3-Ethyl-1,2,4-Oxadiazol-5-ol (CAS No: 57689-63-1)

3-Ethyl-1,2,4-Oxadiazol-5-ol is a versatile organic compound with the CAS registry number 57689-63-1. This compound belongs to the class of oxadiazoles, which are five-membered heterocycles containing two nitrogen atoms and one oxygen atom. The presence of the ethyl group at position 3 and the hydroxyl group at position 5 imparts unique chemical properties to this molecule, making it a valuable compound in various fields of chemistry and material science.

The structure of 3-Ethyl-1,2,4-Oxadiazol-5-ol is characterized by its aromaticity due to the conjugation of the nitrogen and oxygen atoms within the ring. This aromaticity contributes to its stability and reactivity in different chemical reactions. The hydroxyl group at position 5 acts as a nucleophilic site, enabling it to participate in various nucleophilic substitutions and additions. The ethyl group at position 3 introduces steric effects and modulates the electronic properties of the molecule, making it suitable for applications in drug design and material synthesis.

Recent studies have highlighted the potential of oxadiazole derivatives, including 3-Ethyl-1,2,4-Oxadiazol-5-ol, in the development of new pharmaceutical agents. For instance, researchers have explored the use of this compound as a building block for creating bioactive molecules with anti-inflammatory and anticancer properties. The hydroxyl group's ability to form hydrogen bonds makes it an ideal candidate for designing drugs that can interact with biological targets such as enzymes and receptors.

In addition to its pharmaceutical applications, 3-Ethyl-1,2,4-Oxadiazol-5-ol has found significant use in material science. Its aromaticity and functional groups make it a promising candidate for synthesizing advanced materials such as polymers and coordination compounds. Recent advancements in polymer chemistry have demonstrated that derivatives of this compound can be used to create high-performance polymers with improved thermal stability and mechanical properties.

The synthesis of 3-Ethyl-1,2,4-Oxadiazol-5-ol involves a multi-step process that typically starts with the preparation of an appropriate oxadiazole precursor. One common method involves the reaction of an aldehyde or ketone with an amine derivative in the presence of an acid catalyst to form the oxadiazole ring. The introduction of the ethyl group and hydroxyl group is achieved through subsequent functionalization steps such as alkylation or oxidation reactions.

One area where 3-Ethyl-1,2,4-Oxadiazol-5 ol has shown remarkable potential is in agricultural chemistry. Studies have indicated that certain derivatives of this compound exhibit potent pesticidal activity against various agricultural pests. The hydroxyl group's reactivity allows for the creation of bioactive molecules that can target specific enzymes involved in pest metabolism, leading to effective pest control without adverse environmental impacts.

Moreover, recent research has focused on leveraging the unique electronic properties of oxadiazole derivatives for applications in electronics and optoelectronics. For example, scientists have explored using 3-Ethyl -1 , 2 , 4 -Oxadiazole -5 - ol as a component in organic light-emitting diodes (OLEDs) due to its ability to facilitate electron transport within these devices.

In conclusion, 3 -Eth yl -1 , 2 , 4 -Oxadi azole -5 - ol (CAS No: 57689 -63 -1) is a highly versatile compound with a wide range of applications across different scientific disciplines . Its unique chemical structure , combined with its functional groups , makes it an invaluable tool for researchers working in fields such as drug discovery , material science , and agricultural chemistry . As ongoing research continues to uncover new uses for this compound , its importance in modern chemistry is expected to grow significantly .

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